TC-N 22A

Descripción

BenchChem offers high-quality TC-N 22A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TC-N 22A including the price, delivery time, and more detailed information at info@benchchem.com.

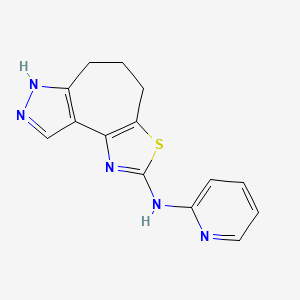

Structure

3D Structure

Propiedades

IUPAC Name |

N-pyridin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5S/c1-2-7-15-12(6-1)17-14-18-13-9-8-16-19-10(9)4-3-5-11(13)20-14/h1-2,6-8H,3-5H2,(H,16,19)(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBISXWCOHGUFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of TC-N 22A

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of TC-N 22A Action

TC-N 22A is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4)[1]. As a PAM, TC-N 22A does not directly activate the receptor itself but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulation is achieved by binding to an allosteric site on the receptor, which is topographically distinct from the orthosteric glutamate-binding site. The allosteric binding of TC-N 22A induces a conformational change in the mGluR4 receptor that increases its sensitivity and/or efficacy for glutamate. This modulatory activity makes TC-N 22A a promising candidate for therapeutic intervention in neurological disorders where mGluR4 signaling is implicated, such as Parkinson's disease.

Quantitative Profile of TC-N 22A

The following table summarizes the key quantitative parameters that define the in vitro pharmacological profile of TC-N 22A.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 9 nM | BHK cells expressing human mGluR4 | Not Specified | [2] |

| Selectivity | >10 µM (EC50) | Various cell lines expressing mGlu1, 2, 3, 5, and 7 | Not Specified | [2] |

Signaling Pathways Modulated by TC-N 22A

Metabotropic glutamate receptor 4 is a member of the Group III mGluRs, which are coupled to the Gi/o family of G-proteins. The canonical signaling pathway for mGluR4 involves the inhibition of adenylyl cyclase upon activation, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. TC-N 22A, by potentiating the action of glutamate, enhances this inhibitory effect on cAMP production.

Canonical mGluR4 Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of mGluR4 in the presence of glutamate and its positive allosteric modulator, TC-N 22A.

References

TC-N 22A: A Technical Guide to a Potent and Selective mGluR4 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate receptor 4 (mGluR4), a Group III G-protein coupled receptor, is a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease.[1][2][3][4][5] Its modulation offers a non-dopaminergic approach to restore basal ganglia function. Positive allosteric modulators (PAMs) are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, providing a more nuanced and potentially safer pharmacological intervention compared to direct agonists. TC-N 22A is an experimental drug identified as a potent, selective, and orally active mGluR4 PAM that can cross the blood-brain barrier. This document provides a comprehensive technical overview of TC-N 22A, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

TC-N 22A is a tricyclic thiazolopyrazole derivative.

| Property | Value |

| IUPAC Name | 4,5,6,8-Tetrahydro-N-2-pyridinylpyrazolo[3',4':6,7]cycloheptathiazol-2-amine |

| CAS Number | 1314140-00-5 |

| Molecular Formula | C₁₄H₁₃N₅S |

| Molar Mass | 283.35 g·mol⁻¹ |

| Solubility | Soluble in DMSO (50 mg/mL) |

Mechanism of Action

mGluR4 is predominantly a presynaptic receptor that couples to the Gαi/o signaling pathway. Upon activation by glutamate, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately modulates ion channel activity and results in a decrease in neurotransmitter release from the presynaptic terminal.

TC-N 22A functions as a positive allosteric modulator. It binds to a site on the mGluR4 receptor that is distinct from the orthosteric site where glutamate binds. This binding event does not activate the receptor directly but enhances its sensitivity to glutamate, potentiating the downstream signaling cascade. This leads to a more robust inhibition of neurotransmitter release for a given concentration of glutamate.

References

- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]

- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MGluR4-Containing Corticostriatal Terminals: Synaptic Interactions with Direct and Indirect Pathway Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the drug discovery of metabotropic glutamate receptor 4 (mGluR4) activators for the treatment of CNS and non-CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of TC-N 22A and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-N 22A is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] As a member of the tricyclic thiazolopyrazole class of compounds, TC-N 22A has emerged as a significant lead compound in the development of therapeutics for central nervous system (CNS) disorders, particularly Parkinson's disease.[2][3] Activation of mGluR4, a class C G-protein coupled receptor (GPCR), has been shown to modulate neurotransmission in the basal ganglia, offering a promising non-dopaminergic approach to treating Parkinson's disease.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of TC-N 22A and its analogs, detailing quantitative data, experimental protocols, and the underlying signaling pathways.

Core Compound Profile

-

Compound Name: TC-N 22A

-

IUPAC Name: 4,5,6,8-Tetrahydro-N-2-pyridinylpyrazolo[3',4':6,7]cycloheptathiazol-2-amine

-

Mechanism of Action: Positive Allosteric Modulator of mGluR4

-

Therapeutic Potential: Parkinson's disease, anxiety, pain

Structure-Activity Relationship (SAR)

The SAR of the tricyclic thiazolopyrazole series, including TC-N 22A, has been explored to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold consists of a tricyclic thiazolopyrazole core with substitutions at key positions.

Key Structural Modifications and Their Effects

The potency and efficacy of TC-N 22A analogs are highly sensitive to modifications of the pyrazole and pyridine rings.

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly impact activity. Small, electron-donating groups are generally favored.

-

Modifications of the Tricyclic Core: Alterations to the cyclohepta ring system can influence both potency and drug metabolism, and pharmacokinetic (DMPK) properties.

-

Alternative Heterocyclic Systems: Replacement of the pyridine ring with other heterocyclic systems has been explored to improve selectivity and other properties.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of TC-N 22A and selected analogs at the human mGluR4 (hmGluR4) receptor.

| Compound | Structure | hmGluR4 EC50 (nM) | Max Potentiation (% of Glutamate Max) | Fold Shift |

| TC-N 22A | 9 | Not Reported | Not Reported | |

| Analog 1 | 2,100 | 76 | 5.5 | |

| Analog 2 | >30,000 | 3.6 | Not Reported | |

| Analog 3 | 2,700 | 72 | 4.4 | |

| Analog 4 | 2,500 | Not Reported | 4.4 |

Data sourced from Hong et al., J Med Chem. 2011 Jul 28;54(14):5070-81 and other relevant literature.

Experimental Protocols

The characterization of TC-N 22A and its analogs relies on robust in vitro assays to determine their potency and efficacy as mGluR4 PAMs.

Gqi5-Mediated Calcium Mobilization Assay

This is a high-throughput screening assay used to identify and characterize mGluR4 PAMs.

Principle:

CHO cells are co-transfected with human mGluR4 and a chimeric G-protein, Gqi5. Activation of mGluR4 by glutamate, potentiated by a PAM, leads to the activation of Gqi5, which in turn stimulates the Gq pathway, resulting in an increase in intracellular calcium concentration. This calcium flux is measured using a fluorescent calcium indicator dye.

Detailed Methodology:

-

Cell Culture: Human mGluR4/Gqi5/CHO cells are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum, antibiotics, and selection agents.

-

Plate Preparation: Cells are seeded into 384-well plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Compound Addition: Test compounds (PAMs) are added to the wells at various concentrations.

-

Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal (EC20) concentration of glutamate is added to stimulate the receptor.

-

Signal Detection: The fluorescence intensity is measured using a plate reader (e.g., FLIPR or FDSS) to determine the intracellular calcium concentration.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and maximal potentiation of the PAMs.

GIRK-Mediated Thallium Flux Assay

This assay is used to assess the activity of mGluR4 PAMs on the native Gi/o-coupled signaling pathway.

Principle:

A cell line is used that co-expresses the rat mGluR4 receptor with G-protein-regulated inwardly rectifying potassium (GIRK) channels. Activation of the Gi/o-coupled mGluR4 receptor by glutamate and a PAM leads to the dissociation of Gβγ subunits, which directly activate the GIRK channels. The opening of these channels allows for the influx of thallium ions, which is detected by a thallium-sensitive fluorescent dye.

Detailed Methodology:

-

Cell Culture: Cells stably co-expressing rat mGluR4 and GIRK1/2 channels are maintained in appropriate culture conditions.

-

Plate Preparation and Dye Loading: Cells are plated in 384-well plates and loaded with a thallium-sensitive fluorescent dye.

-

Compound and Glutamate Addition: Test compounds and an EC20 concentration of glutamate are added to the wells.

-

Thallium Flux Measurement: A buffer containing thallium is added, and the change in fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of thallium influx is proportional to the activation of the GIRK channels, and this is used to determine the potency and efficacy of the mGluR4 PAMs.

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

Activation of the mGluR4 receptor by glutamate is potentiated by TC-N 22A, which binds to an allosteric site on the receptor. This leads to the activation of the associated Gi/o G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can go on to modulate the activity of other effectors, such as GIRK channels.

Caption: Simplified mGluR4 signaling pathway activated by glutamate and potentiated by TC-N 22A.

Gqi5-Mediated Calcium Mobilization Assay Workflow

The following diagram illustrates the key steps in the Gqi5-mediated calcium mobilization assay used for screening mGluR4 PAMs.

References

- 1. TC-N 22A | GluR | TargetMol [targetmol.com]

- 2. TC-N 22A - Wikipedia [en.wikipedia.org]

- 3. Tricyclic thiazolopyrazole derivatives as metabotropic glutamate receptor 4 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

TC-N 22A: A Deep Dive into its Selectivity for Metabotropic Glutamate Receptor 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-N 22A is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a Gi/o-coupled receptor primarily located on presynaptic terminals, where it plays a crucial role in regulating neurotransmitter release. Its involvement in various neurological and psychiatric disorders has made it an attractive therapeutic target. This technical guide provides a comprehensive overview of the selectivity profile of TC-N 22A for mGluR4 over other glutamate receptors, detailing its binding and functional characteristics, the experimental methodologies used for its characterization, and its broader off-target profile.

Selectivity and Potency of TC-N 22A

TC-N 22A exhibits remarkable selectivity for the human mGluR4. In functional assays utilizing baby hamster kidney (BHK) cells expressing human mGluR4, TC-N 22A demonstrates a half-maximal effective concentration (EC50) of 9 nM. In stark contrast, its activity at other metabotropic glutamate receptors, including mGluR1, mGluR2, mGluR3, mGluR5, and mGluR7, is significantly lower, with EC50 values exceeding 10 µM. This represents a selectivity of over 1000-fold for mGluR4 compared to these other mGluR subtypes.

Quantitative Selectivity Profile of TC-N 22A

| Receptor Subtype | Parameter | Value | Cell Line |

| mGluR4 (human) | EC50 | 9 nM | BHK |

| mGluR1 | EC50 | > 10 µM | |

| mGluR2 | EC50 | > 10 µM | |

| mGluR3 | EC50 | > 10 µM | |

| mGluR5 | EC50 | > 10 µM | |

| mGluR7 | EC50 | > 10 µM |

Data regarding the binding affinities (Ki) and activity at mGluR6, mGluR8, and ionotropic glutamate receptors (AMPA, NMDA, Kainate) are not extensively available in the public domain. Further studies are required to fully delineate the complete selectivity profile of TC-N 22A.

Signaling Pathway of mGluR4

As a Gi/o-coupled receptor, the activation of mGluR4 by glutamate, potentiated by TC-N 22A, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits of the dissociated G-protein can also directly modulate the activity of ion channels, such as voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

The determination of the selectivity and potency of TC-N 22A relies on robust in vitro assays. The following sections describe the general methodologies employed in such characterizations.

Functional Assay for mGluR4 Potency (cAMP Measurement)

This assay quantifies the ability of a compound to modulate the agonist-induced inhibition of cAMP production in a cell line stably expressing the target receptor.

1. Cell Culture and Plating:

-

Baby hamster kidney (BHK) cells stably co-transfected with the human mGluR4 receptor and a cAMP-responsive reporter gene (e.g., GloSensor™) are cultured under standard conditions (e.g., 37°C, 5% CO2 in DMEM supplemented with 10% FBS).

-

Cells are seeded into 96- or 384-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay.

2. Assay Procedure:

-

On the day of the assay, the culture medium is replaced with a serum-free assay buffer.

-

Cells are pre-incubated with varying concentrations of TC-N 22A or vehicle control for a defined period.

-

To stimulate cAMP production, forskolin is added to the wells, followed immediately by the addition of a sub-maximal concentration (e.g., EC20) of the agonist, glutamate.

-

The plates are incubated for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection method (e.g., luminescence for GloSensor™, HTRF, or AlphaScreen®).

3. Data Analysis:

-

The raw data are normalized to the response of the vehicle control.

-

The concentration-response curves for TC-N 22A are plotted, and the EC50 value is determined using a non-linear regression analysis (e.g., four-parameter logistic equation).

Radioligand Binding Assay for Selectivity Screening

This method is employed to determine the binding affinity of a test compound to a panel of receptors.

1. Membrane Preparation:

-

Cell lines expressing the target receptors (e.g., mGluR1, mGluR2, etc.) are harvested, and the cell membranes are prepared by homogenization and centrifugation.

-

The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., BCA or Bradford assay).

2. Binding Reaction:

-

In a multi-well plate, the cell membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]-LY341495 for Group II mGluRs) and varying concentrations of the test compound (TC-N 22A).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

-

The incubation is carried out for a specific time at a defined temperature to reach equilibrium.

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Off-Target Profile

A comprehensive understanding of a compound's selectivity requires screening against a broad panel of unrelated targets, such as those offered by commercial services like the Eurofins SafetyScreen (formerly CEREP). While specific data for TC-N 22A from such a comprehensive screen is not publicly available, the high selectivity observed within the mGluR family suggests a potentially clean off-target profile. The lack of significant activity at closely related glutamate receptors is a strong indicator of its specificity. However, for preclinical and clinical development, a thorough off-target liability assessment is a critical step to identify any potential for adverse effects.

Conclusion

TC-N 22A is a highly potent and selective positive allosteric modulator of mGluR4. The available data demonstrates a clear and significant selectivity window against other metabotropic glutamate receptors. This high degree of selectivity makes TC-N 22A a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of mGluR4 and a promising lead scaffold for the development of novel therapeutics targeting this receptor. Further characterization, including a comprehensive off-target screening and determination of binding affinities across all glutamate receptor subtypes, will be instrumental in its continued development.

Modulating Glutamatergic Signaling: A Technical Overview of mGluR4 Positive Allosteric Modulators

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide explores the modulation of glutamatergic signaling with a focus on the metabotropic glutamate receptor 4 (mGluR4). While prompted by the specific modulator TC-N 22A, this document broadens its scope to provide a comprehensive framework for understanding and characterizing mGluR4 positive allosteric modulators (PAMs) as a class of therapeutic compounds. Publicly available quantitative data on TC-N 22A is limited; therefore, this guide utilizes data from other well-characterized mGluR4 PAMs to illustrate key concepts, experimental designs, and data interpretation.

Introduction to Glutamatergic Signaling and mGluR4

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1][2] Its signals are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family consists of eight subtypes (mGluR1-8) which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[2][3]

These receptors are classified into three groups. The mGluR4 receptor is a member of the Group III mGluRs (which also includes mGluR6, mGluR7, and mGluR8). Group III receptors are typically located presynaptically and are coupled to Gαi/o proteins.[1] Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately reduces neurotransmitter release, making mGluR4 a key target for modulating excessive glutamate activity.

Positive Allosteric Modulators (PAMs) represent a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor's glutamate-binding site, PAMs bind to a distinct, allosteric site. This binding event does not activate the receptor on its own but enhances the receptor's response to endogenous glutamate. This offers a more nuanced modulation, preserving the natural pattern of synaptic activity.

TC-N 22A is an experimental drug identified as a positive allosteric modulator of mGluR4 and has been investigated as a potential treatment for Parkinson's disease. The therapeutic rationale is that by enhancing mGluR4 activity, PAMs can dampen the excessive glutamatergic transmission in the basal ganglia that contributes to motor symptoms.

Signaling Pathway of mGluR4 Modulation

Activation of the presynaptic mGluR4 receptor by glutamate is potentiated by a PAM. This enhanced activation of the Gαi/o-protein leads to a more robust inhibition of adenylyl cyclase (AC), significantly reducing the conversion of ATP to cAMP. The lowered cAMP level decreases the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of downstream targets, including voltage-gated calcium channels. This decreased channel activity curtails Ca²⁺ influx, thereby inhibiting the release of glutamate into the synaptic cleft.

Data Presentation: Characterizing mGluR4 PAMs

The activity of a PAM is quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the modulator that produces 50% of the maximum potentiation of an EC₂₀ concentration of glutamate (the concentration of glutamate that elicits 20% of its own maximal response). The following tables summarize publicly available EC₅₀ data for several well-characterized mGluR4 PAMs.

| Compound | Species | EC₅₀ (nM) | Notes | Reference(s) |

| ADX88178 | Human | 4 | Potent, selective, and orally active. | |

| Rat | 9 | |||

| Foliglurax | Not Specified | 79 | Advanced to Phase II clinical trials for Parkinson's disease. | |

| VU0155041 | Human | 798 | Active in in vivo models of Parkinson's disease. | |

| Rat | 693 | |||

| Lu AF21934 | Human | 500 | Selective and brain-penetrant. | |

| (-)-PHCCC | Not Specified | 4100 | An early proof-of-concept compound with moderate potency. | |

| ML292 | Human | 1196 | Shows in vivo efficacy in anti-Parkinsonian models. | |

| Rat | 330 |

Experimental Protocols

Characterizing mGluR4 PAMs typically involves cell-based functional assays that can measure the downstream consequences of receptor activation. Calcium mobilization assays are a common high-throughput method.

Protocol: In Vitro Calcium Mobilization Assay for mGluR4 PAMs

This protocol is designed to identify and characterize mGluR4 PAMs by measuring changes in intracellular calcium ([Ca²⁺]i) in a recombinant cell line. The method uses a cell line (e.g., CHO or HEK293) co-expressing the human mGluR4 receptor and a promiscuous G-protein (like Gαq/i5) that couples the Gαi/o signal to the phospholipase C pathway, resulting in a measurable calcium release from intracellular stores.

I. Materials and Reagents:

-

Cell Line: CHO or HEK293 cells stably expressing human mGluR4 and a promiscuous G-protein (e.g., Gqi5).

-

Culture Medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, 100 units/mL penicillin/streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid.

-

Fluorescent Dye: Fluo-4 AM (1 mM stock in DMSO).

-

Pluronic Acid F-127: 20% solution in DMSO.

-

Agonist: L-Glutamate.

-

Test Compounds: Putative mGluR4 PAMs dissolved in DMSO.

-

Plates: Black-walled, clear-bottomed 384-well microplates.

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of automated liquid handling and kinetic fluorescence reading.

II. Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

TC-N 22A: A Potent and Selective mGluR4 Positive Allosteric Modulator for CNS Disorders

An In-depth Technical Guide on a Promising Therapeutic Agent

This technical guide provides a comprehensive overview of TC-N 22A, a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the glutamatergic system for the treatment of central nervous system (CNS) disorders. While specific data on TC-N 22A is limited in publicly available research, this guide synthesizes the known information and extrapolates the broader context of mGluR4 modulation based on studies of similar compounds.

Introduction: The Role of mGluR4 in the CNS

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic transmission and plasticity. Its activity is modulated by a family of G protein-coupled receptors known as metabotropic glutamate receptors (mGluRs). The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.

Metabotropic glutamate receptor 4 (mGluR4) is a member of the Group III mGluRs, which also includes mGluR6, mGluR7, and mGluR8. These receptors are coupled to the Gαi/o subunit of G proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] mGluR4 is predominantly located on presynaptic terminals, where it functions as an autoreceptor to negatively modulate the release of glutamate. By dampening excessive excitatory signaling, mGluR4 plays a critical role in maintaining synaptic homeostasis.[1]

Dysregulation of the glutamatergic system is implicated in the pathophysiology of numerous CNS disorders, including Parkinson's disease, anxiety, and substance use disorders.[1] Consequently, mGluR4 has emerged as a promising therapeutic target for these conditions.

TC-N 22A: A Profile

TC-N 22A is a small molecule that acts as a positive allosteric modulator of the mGluR4 receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site. This binding event does not activate the receptor on its own but potentiates the receptor's response to the endogenous ligand, glutamate.[1] This mechanism offers a more nuanced and potentially safer approach to modulating receptor activity, as it preserves the natural spatial and temporal patterns of synaptic transmission.

Quantitative Data

| Compound | Target | Mechanism of Action | EC50 | Selectivity | Reference |

| TC-N 22A | mGluR4 | Positive Allosteric Modulator (PAM) | 9 nM (in human mGluR4-expressing BHK cells) | Less active (EC50 > 10 µM) at mGlu1, 2, 3, 5, and 7 receptors | [2] |

| (-)-PHCCC | mGluR4 | Positive Allosteric Modulator (PAM) | 4.1 µM | Partial antagonist at mGluR1 | |

| Foliglurax | mGluR4 | Positive Allosteric Modulator (PAM) | Not specified | High |

Therapeutic Targets and Potential Indications

The primary therapeutic target of TC-N 22A is the mGluR4 receptor. By enhancing the function of this receptor, TC-N 22A can reduce excessive glutamate release in key brain circuits, suggesting its utility in a range of CNS disorders.

-

Parkinson's Disease: In Parkinson's disease, the loss of dopaminergic neurons leads to overactivity in the subthalamic nucleus, resulting in excessive glutamate release. By potentiating presynaptic mGluR4, PAMs like TC-N 22A can attenuate this hyperactivity, offering a non-dopaminergic approach to symptom management.

-

Anxiety Disorders: Dysregulated glutamatergic signaling is a key feature of anxiety. The anxiolytic effects of mGluR4 PAMs have been demonstrated in animal models, suggesting that by modulating glutamate release, these compounds can restore normal synaptic function in circuits related to fear and anxiety.

-

Substance Use Disorders: Preclinical studies indicate that mGluR4 PAMs can reduce drug-seeking behavior. This is attributed to the modulation of glutamate signaling in the brain's reward pathways, which are often dysregulated in addiction.

Signaling Pathway of mGluR4 Modulation

The canonical signaling pathway for mGluR4 involves its coupling to Gαi/o proteins. The binding of glutamate, potentiated by a PAM like TC-N 22A, triggers a conformational change in the receptor, leading to the activation of the G protein. The activated Gαi/o subunit then inhibits adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to a decrease in the release of neurotransmitters, primarily glutamate.

Experimental Protocols

While specific experimental protocols for TC-N 22A are not detailed in the literature, the following sections describe general methodologies used for the characterization of mGluR4 PAMs.

In Vitro Potency and Selectivity Assays

The potency and selectivity of mGluR4 PAMs are typically determined using cell-based assays.

Objective: To determine the EC50 of a test compound at the mGluR4 receptor and its activity at other mGluR subtypes.

Methodology:

-

Cell Culture: Stably transfected cell lines (e.g., Baby Hamster Kidney - BHK, or Chinese Hamster Ovary - CHO) expressing the human or rat mGluR of interest are cultured in appropriate media.

-

Assay Principle: mGluR4 is a Gαi/o-coupled receptor. A common method to measure its activation is to co-express a chimeric G protein (e.g., Gαqi5) that redirects the signaling through the Gαq pathway, leading to a measurable increase in intracellular calcium (Ca2+).

-

Procedure:

-

Cells are plated in 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

The test compound (e.g., TC-N 22A) is added at various concentrations in the presence of a sub-maximal (EC20) concentration of glutamate.

-

Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR or FDSS).

-

-

Data Analysis: The fluorescence data is normalized and plotted against the compound concentration to determine the EC50 value. Selectivity is assessed by performing similar assays on cell lines expressing other mGluR subtypes.

In Vivo Behavioral Models

The therapeutic potential of mGluR4 PAMs is evaluated in various animal models of CNS disorders.

Objective: To assess the efficacy of a test compound in a rodent model of Parkinson's disease.

Methodology (Haloperidol-Induced Catalepsy Model):

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure:

-

Animals are habituated to the testing environment.

-

The test compound (e.g., TC-N 22A) or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a pre-determined time, catalepsy is induced by the administration of a dopamine D2 receptor antagonist, such as haloperidol.

-

Catalepsy is assessed at various time points using the bar test. The time the animal remains in an imposed posture with its forepaws on a raised bar is measured.

-

-

Data Analysis: The duration of catalepsy is compared between the vehicle-treated and compound-treated groups. A significant reduction in the cataleptic state indicates a potential anti-parkinsonian effect.

Conclusion

TC-N 22A represents a promising pharmacological tool and a potential therapeutic lead for the treatment of CNS disorders. Its high potency and selectivity for the mGluR4 receptor make it a valuable compound for interrogating the role of this receptor in health and disease. While more specific data on TC-N 22A is needed, the broader research on mGluR4 PAMs strongly supports the continued investigation of this class of compounds. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of TC-N 22A and evaluating its efficacy in a wider range of preclinical models of neurological and psychiatric conditions.

References

In Vitro Pharmacological Profile of TC-N 22A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-N 22A is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor that plays a crucial role in the modulation of synaptic transmission. Its activation, typically by the endogenous ligand glutamate, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade makes mGluR4 an attractive therapeutic target for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vitro pharmacology of TC-N 22A, including its binding and functional activity, selectivity profile, and the experimental methodologies used for its characterization.

Core Pharmacology of TC-N 22A

TC-N 22A enhances the response of mGluR4 to glutamate without directly activating the receptor on its own. This allosteric modulation provides a mechanism for fine-tuning glutamatergic signaling, offering a potential therapeutic advantage over orthosteric agonists.

Quantitative Analysis of In Vitro Activity

The following tables summarize the key in vitro pharmacological parameters of TC-N 22A.

Table 1: Potency and Efficacy of TC-N 22A at Human mGluR4

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 9 nM | BHK cells expressing human mGluR4 | Functional Assay | [1][2] |

Table 2: Selectivity Profile of TC-N 22A

| Receptor Subtype | Activity (EC50) | Assay Model | Reference |

| mGluR1 | >10 µM | Agonist and PAM model | |

| mGluR2 | >10 µM | Agonist and PAM model | |

| mGluR3 | >10 µM | Agonist and PAM model | |

| mGluR5 | >10 µM | Agonist and PAM model | |

| mGluR7 | >10 µM | Agonist and PAM model |

Signaling Pathway

Activation of mGluR4, potentiated by TC-N 22A, initiates a Gi/o-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cAMP. This reduction in cAMP can have various downstream effects, including the modulation of ion channel activity and gene expression, ultimately influencing neuronal excitability.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of compounds like TC-N 22A. The following are generalized protocols for key experiments.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, is quantified as a measure of receptor activation.

Experimental Workflow:

Materials:

-

Cell membranes from a stable cell line expressing human mGluR4 (e.g., BHK or CHO cells)

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

-

GDP (Guanosine 5'-diphosphate)

-

[35S]GTPγS (Guanosine 5'-[γ-35S]thiotriphosphate)

-

TC-N 22A (test compound)

-

Glutamate (agonist)

-

GF/B filter plates

-

Scintillation fluid

Procedure:

-

Thaw frozen cell membranes on ice.

-

Prepare assay buffer and solutions of GDP, [35S]GTPγS, TC-N 22A, and glutamate.

-

In a 96-well plate, add assay buffer, cell membranes, GDP, and varying concentrations of TC-N 22A.

-

Add a sub-maximal concentration of glutamate (e.g., EC20) to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plates and add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Data are expressed as a percentage of the maximal response to a saturating concentration of glutamate and plotted against the concentration of TC-N 22A to determine the EC50.

cAMP Measurement Assay

This assay quantifies the change in intracellular cAMP levels following receptor activation. For Gi/o-coupled receptors like mGluR4, activation results in a decrease in cAMP levels, which can be measured in the presence of forskolin, an adenylyl cyclase activator.

Experimental Workflow:

Materials:

-

A stable cell line expressing human mGluR4 (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 1 mM IBMX)

-

Forskolin

-

Glutamate

-

TC-N 22A

-

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

-

Lysis buffer (provided with the kit)

Procedure:

-

Seed cells into a 96-well plate and culture overnight.

-

Aspirate the culture medium and replace it with stimulation buffer.

-

Pre-incubate the cells with varying concentrations of TC-N 22A for a defined period (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of glutamate and forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for a further defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP concentration in the cell lysates using the detection reagents provided in the kit and a suitable plate reader.

-

Data are typically expressed as the percent inhibition of the forskolin-stimulated cAMP response, and the IC50 value for TC-N 22A is determined by non-linear regression.

Conclusion

TC-N 22A is a highly potent and selective positive allosteric modulator of mGluR4. Its in vitro pharmacological profile, characterized by low nanomolar potency and a clean selectivity profile against other mGluR subtypes, highlights its potential as a valuable research tool and a promising therapeutic candidate. The experimental protocols detailed in this guide provide a framework for the continued investigation of TC-N 22A and other mGluR4 modulators.

References

In-Depth Technical Guide: The Impact of TC-N 22A on Neuronal Excitability and Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-N 22A is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor predominantly expressed in presynaptic terminals. By enhancing the receptor's sensitivity to endogenous glutamate, TC-N 22A offers a mechanism for fine-tuning neuronal circuits. This technical guide synthesizes the current understanding of TC-N 22A's effects on neuronal excitability and synaptic plasticity. While specific quantitative data for TC-N 22A is limited in publicly available literature, this document extrapolates from the known pharmacology of mGluR4 PAMs to present expected outcomes and detailed experimental protocols for their investigation. The primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels, modulation of voltage-gated calcium and potassium channels, and a subsequent decrease in neurotransmitter release. These actions culminate in a general reduction of neuronal excitability and a modulation of synaptic plasticity, highlighting the therapeutic potential of TC-N 22A in neurological disorders characterized by excessive glutamatergic transmission.

Core Mechanism of Action: mGluR4 Positive Allosteric Modulation

TC-N 22A acts as a positive allosteric modulator (PAM) of the mGluR4 receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct site, enhancing the receptor's response to the endogenous ligand, glutamate.[1] This modulatory action allows for a more nuanced control of glutamatergic signaling.

The activation of mGluR4, potentiated by TC-N 22A, is coupled to the Gi/o signaling cascade.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The reduction in cAMP can have several downstream consequences, including the modulation of ion channel activity and the machinery involved in neurotransmitter release.

Effects on Neuronal Excitability

The activation of presynaptic mGluR4 by TC-N 22A is expected to decrease neuronal excitability. This is primarily achieved by reducing the probability of neurotransmitter release from the presynaptic terminal. The underlying mechanisms include the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, leading to membrane hyperpolarization.

| Parameter | Expected Effect of TC-N 22A | Putative Mechanism |

| Resting Membrane Potential | Hyperpolarization or No significant change | Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. |

| Action Potential Firing Rate | Decrease | Reduced presynaptic glutamate release, leading to decreased postsynaptic depolarization. |

| Rheobase | Increase | Hyperpolarization of the resting membrane potential would require a larger current injection to reach the action potential threshold. |

| Excitatory Postsynaptic Potential (EPSP) Amplitude | Decrease | Inhibition of presynaptic voltage-gated Ca2+ channels, leading to reduced glutamate release. |

| Paired-Pulse Ratio (PPR) | Increase | A decrease in the probability of release at the first pulse leads to a larger relative release at the second pulse. |

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses, while long-term depression (LTD) is a long-lasting decrease in synaptic strength. Given its role in modulating presynaptic glutamate release, TC-N 22A is anticipated to have a significant impact on synaptic plasticity.

Activation of presynaptic mGluR4 generally leads to an inhibition of glutamate release, which can impair the induction of LTP, a process that often requires strong, high-frequency stimulation and robust glutamate release. Conversely, by reducing basal synaptic transmission, mGluR4 activation might facilitate certain forms of LTD.

The following table outlines the expected effects of TC-N 22A on synaptic plasticity, based on the known function of mGluR4.

| Parameter | Expected Effect of TC-N 22A | Putative Mechanism |

| Long-Term Potentiation (LTP) Induction | Inhibition or reduction | Decreased glutamate release during high-frequency stimulation may be insufficient to activate postsynaptic NMDA receptors required for LTP induction.[2] |

| LTP Expression | Potential reduction | Reduced presynaptic release could diminish the potentiated synaptic response. |

| Long-Term Depression (LTD) Induction | Facilitation | Reduced basal glutamate release may favor the conditions for inducing certain forms of LTD. |

| Field Excitatory Postsynaptic Potential (fEPSP) Slope during LTP | Reduced potentiation | A direct consequence of the reduced synaptic strengthening. |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is designed to assess the effects of TC-N 22A on the intrinsic excitability of neurons and synaptic transmission.

4.1.1. Materials

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.

-

Internal Solution (for current-clamp): (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

-

Internal Solution (for voltage-clamp): (in mM) 135 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH adjusted to 7.3 with CsOH.

-

TC-N 22A stock solution (e.g., 10 mM in DMSO).

-

Vibratome for slicing.

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Micromanipulators and microscope.

4.1.2. Procedure

-

Slice Preparation: Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.

-

Incubation: Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Visualize neurons using DIC or fluorescence microscopy.

-

Patching: Pull patch pipettes from borosilicate glass (3-5 MΩ resistance). Approach a neuron and form a giga-ohm seal.

-

Data Acquisition:

-

Neuronal Excitability (Current-Clamp): Record resting membrane potential. Inject a series of hyperpolarizing and depolarizing current steps to determine the firing frequency, rheobase, and input resistance. Apply TC-N 22A to the bath and repeat the current injections.

-

Synaptic Transmission (Voltage-Clamp): Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs). Stimulate afferent fibers with a bipolar electrode. Record baseline EPSCs. Apply TC-N 22A and record the change in EPSC amplitude. To assess paired-pulse ratio, deliver two closely spaced stimuli (e.g., 50 ms inter-stimulus interval).

-

Field Potential Recordings and Long-Term Potentiation (LTP) Induction

This protocol is used to evaluate the impact of TC-N 22A on synaptic plasticity.

4.2.1. Materials

-

Same as for patch-clamp, with the addition of a field potential recording electrode (glass micropipette filled with aCSF).

-

Stimulating electrode (e.g., bipolar tungsten electrode).

4.2.2. Procedure

-

Slice Preparation and Incubation: Follow the same procedure as for patch-clamp recordings.

-

Electrode Placement: Place the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and the recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).

-

Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to evoke a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

-

Drug Application: Perfuse the slice with TC-N 22A at the desired concentration for a predetermined period before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to assess the magnitude and stability of LTP. Compare the degree of potentiation in the presence and absence of TC-N 22A.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: mGluR4 signaling cascade initiated by glutamate and potentiated by TC-N 22A.

Caption: Workflow for assessing TC-N 22A's effect on neuronal excitability.

Caption: Workflow for studying TC-N 22A's impact on synaptic plasticity.

Conclusion

TC-N 22A, as a positive allosteric modulator of mGluR4, holds significant promise for the modulation of neuronal circuits. Its mechanism of action, centered on the potentiation of Gi/o-coupled signaling, leads to a reduction in presynaptic glutamate release. This translates to a decrease in neuronal excitability and a significant modulation of synaptic plasticity, particularly an impairment of LTP induction. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for the detailed investigation of TC-N 22A and other mGluR4 PAMs. Further research into the specific quantitative effects of TC-N 22A is crucial for its development as a potential therapeutic agent for a range of neurological and psychiatric disorders.

References

Initial Investigations into the Neuroprotective Properties of TC-N 22A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial investigations into the neuroprotective properties of TC-N 22A, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). While direct and extensive neuroprotective studies on TC-N 22A are not yet widely published, this document synthesizes the known pharmacological profile of the compound with the well-established neuroprotective role of mGluR4 activation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of TC-N 22A and related mGluR4 PAMs in neurodegenerative disorders. Representative data and experimental protocols are provided to guide future research in this promising area.

Introduction to TC-N 22A and mGluR4-Mediated Neuroprotection

TC-N 22A is a novel, orally active, and blood-brain barrier-penetrant small molecule that acts as a positive allosteric modulator of the mGluR4 receptor.[1] mGluR4 is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for motor control and learning, such as the basal ganglia, cerebellum, and cortex.[2][3]

The activation of mGluR4 has been consistently linked to neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's disease.[2][4] The primary mechanism underlying this neuroprotection is the modulation of glutamatergic neurotransmission. By potentiating the effect of the endogenous ligand glutamate, mGluR4 PAMs like TC-N 22A can enhance the presynaptic inhibition of glutamate release. This reduction in excessive glutamate in the synaptic cleft mitigates excitotoxicity, a key pathological process implicated in neuronal cell death in numerous neurological disorders.

Pharmacological Profile of TC-N 22A

TC-N 22A has been characterized as a highly potent and selective mGluR4 PAM. The following table summarizes its key in vitro pharmacological data.

| Parameter | Value | Cell Line | Notes |

| EC50 | 9 nM | BHK cells expressing human mGluR4 | The half-maximal effective concentration for potentiating the glutamate response. |

| Selectivity | >10 µM (EC50) | mGluR1, 2, 3, 5, and 7 | Demonstrates high selectivity for mGluR4 over other metabotropic glutamate receptors. |

Representative Neuroprotective Data for an mGluR4 PAM

The following tables present representative quantitative data from hypothetical in vitro and in vivo studies, illustrating the expected neuroprotective profile of a potent mGluR4 PAM like TC-N 22A. These data are based on typical results observed for this class of compounds in established models of neurodegeneration.

Table 3.1: Representative In Vitro Neuroprotection in an SH-SY5Y Cell Model of Parkinson's Disease

| Treatment Group | Cell Viability (%) | Reactive Oxygen Species (ROS) Level (% of Control) | Caspase-3 Activity (% of Control) |

| Control (Vehicle) | 100 ± 5.2 | 100 ± 7.8 | 100 ± 6.5 |

| 6-OHDA (100 µM) | 48 ± 4.5 | 250 ± 15.1 | 320 ± 21.8 |

| 6-OHDA + TC-N 22A (10 nM) | 65 ± 5.1 | 180 ± 12.3 | 210 ± 15.9 |

| 6-OHDA + TC-N 22A (100 nM) | 85 ± 6.3 | 120 ± 9.5 | 130 ± 10.2 |

| 6-OHDA + TC-N 22A (1 µM) | 92 ± 5.8 | 105 ± 8.1 | 110 ± 7.9 |

Table 3.2: Representative In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

| Treatment Group | Dopaminergic Neuron Count (Substantia Nigra) | Striatal Dopamine Levels (% of Control) | Behavioral Score (Rotarod Performance, seconds) |

| Saline Control | 8500 ± 410 | 100 ± 8.5 | 180 ± 15 |

| MPTP | 4200 ± 350 | 45 ± 5.2 | 75 ± 10 |

| MPTP + TC-N 22A (1 mg/kg) | 5800 ± 400 | 60 ± 6.1 | 110 ± 12 |

| MPTP + TC-N 22A (10 mg/kg) | 7500 ± 450 | 85 ± 7.3 | 160 ± 14 |

Detailed Experimental Protocols

The following are detailed, representative protocols for assessing the neuroprotective properties of a compound like TC-N 22A.

4.1. In Vitro Neuroprotection Assay Using SH-SY5Y Cells and 6-Hydroxydopamine (6-OHDA)

-

Objective: To determine the ability of TC-N 22A to protect against 6-OHDA-induced neurotoxicity in a human neuroblastoma cell line.

-

Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are treated with 10 µM retinoic acid for 5-7 days.

-

Treatment: Differentiated SH-SY5Y cells are pre-treated with varying concentrations of TC-N 22A (e.g., 1 nM to 10 µM) for 2 hours. Subsequently, 6-OHDA is added to a final concentration of 100 µM, and the cells are incubated for an additional 24 hours.

-

Cell Viability Assay (MTT Assay): After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Cells are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Following treatment, cells are incubated with 10 µM DCF-DA for 30 minutes. The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Caspase-3 Activity Assay: Apoptosis is assessed by measuring the activity of caspase-3 using a colorimetric assay kit according to the manufacturer's instructions. Cell lysates are incubated with a caspase-3 substrate, and the absorbance is measured at 405 nm.

4.2. In Vivo Neuroprotection Assay Using an MPTP Mouse Model of Parkinson's Disease

-

Objective: To evaluate the neuroprotective effects of TC-N 22A in a well-established mouse model of Parkinson's disease.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old) are used.

-

MPTP Administration: Mice are administered four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (20 mg/kg) at 2-hour intervals.

-

TC-N 22A Treatment: TC-N 22A is administered orally (e.g., 1, 10, and 30 mg/kg) once daily, starting 24 hours before the first MPTP injection and continuing for 7 days.

-

Behavioral Assessment (Rotarod Test): Motor coordination and balance are assessed using an accelerating rotarod. Mice are trained on the rotarod for three consecutive days prior to MPTP administration. On day 7 post-MPTP, the latency to fall from the rotating rod is recorded.

-

Neurochemical Analysis: On day 7 post-MPTP, mice are euthanized, and the striata are dissected. Dopamine and its metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Immunohistochemistry: Brains are fixed, sectioned, and stained with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra pars compacta. The number of TH-positive neurons is quantified using stereological methods.

Visualizations of Pathways and Workflows

5.1. Signaling Pathway of mGluR4-Mediated Neuroprotection

References

- 1. TC-N 22A | GluR | TargetMol [targetmol.com]

- 2. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]

- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Pharmacokinetic Profile of TC-N 22A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known information regarding the experimental compound TC-N 22A and the general pharmacokinetic and pharmacodynamic profiles of similar molecules. As of the latest literature review, detailed quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for TC-N 22A are not publicly available. The information presented herein is based on existing scientific publications and general principles of pharmacology and drug development.

Introduction to TC-N 22A

TC-N 22A is an experimental drug identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] It belongs to a class of tricyclic thiazolopyrazole derivatives and has been investigated for its potential therapeutic application in Parkinson's disease.[2] As a PAM, TC-N 22A does not activate mGluR4 directly but enhances the receptor's response to its endogenous ligand, glutamate.[1] This modulatory activity at a receptor critically involved in regulating neurotransmitter release in the basal ganglia underlies its therapeutic interest.

Chemical and Physical Data:

| Property | Value |

| IUPAC Name | 4,5,6,8-Tetrahydro-N-2-pyridinylpyrazolo[3',4':6,7]cyclohepta[3][4]thiazol-2-amine |

| Molecular Formula | C₁₄H₁₃N₅S |

| Molar Mass | 283.35 g·mol⁻¹ |

Pharmacodynamic Profile: The mGluR4 Signaling Pathway

TC-N 22A exerts its effects by modulating the mGluR4 signaling pathway. mGluR4 is a member of the Group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi/o. Activation of mGluR4, potentiated by TC-N 22A, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately modulates ion channel activity and reduces the release of neurotransmitters, such as glutamate and GABA, from presynaptic terminals.

Pharmacokinetic Profile of TC-N 22A

Detailed pharmacokinetic parameters for TC-N 22A, including its absorption, distribution, metabolism, and excretion (ADME) profile, have not been extensively reported in the public domain. Preclinical studies of novel drug candidates typically involve a thorough characterization of these parameters to assess the compound's viability.

Data Presentation (Illustrative)

While specific data for TC-N 22A is unavailable, a typical pharmacokinetic data summary for a similar small molecule after oral and intravenous administration in a preclinical species (e.g., rat) would be presented as follows:

| Parameter | Oral Administration (e.g., 10 mg/kg) | Intravenous Administration (e.g., 1 mg/kg) |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC₀-t (ng·h/mL) | Data not available | Data not available |

| AUC₀-∞ (ng·h/mL) | Data not available | Data not available |

| t₁/₂ (h) | Data not available | Data not available |

| CL (mL/min/kg) | Data not available | Data not available |

| Vd (L/kg) | Data not available | Data not available |

| F (%) | Data not available | N/A |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

t₁/₂: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F (%): Bioavailability.

Experimental Protocols for Pharmacokinetic Assessment

The following section outlines a generalized, detailed methodology for conducting a preclinical in vivo pharmacokinetic study, which would be applicable for a compound like TC-N 22A.

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats (or other appropriate rodent species).

-

Weight: 250-300 g.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals are acclimatized for at least one week prior to the study.

Compound Formulation and Administration

-

Formulation: TC-N 22A is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a solution containing DMSO and PEG400) for both oral (PO) and intravenous (IV) administration.

-

Dose: A minimum of one dose level for each route of administration is used (e.g., 10 mg/kg for PO and 1 mg/kg for IV).

-

Administration:

-

Oral (PO): Administered via oral gavage.

-

Intravenous (IV): Administered as a bolus injection or short infusion into a cannulated vein (e.g., jugular or tail vein).

-

Blood Sampling

-

Procedure: Serial blood samples (approximately 0.2 mL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Collection Site: Blood is collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein.

-

Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of TC-N 22A are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

-

Calibration: A calibration curve is generated using a series of standard samples of known concentrations.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

-

Parameters Calculated: Cmax, Tmax, AUC₀-t, AUC₀-∞, t₁/₂, CL, Vd, and F (%).

Experimental Workflow Diagram

Conclusion

TC-N 22A is a promising experimental compound that acts as a positive allosteric modulator of mGluR4, with potential therapeutic value in neurological disorders such as Parkinson's disease. While its mechanism of action is understood to involve the modulation of the Gi/o-coupled mGluR4 signaling pathway, a detailed public account of its pharmacokinetic profile is currently lacking. The experimental protocols and workflows described in this guide provide a framework for how the ADME properties of TC-N 22A and similar compounds would be rigorously evaluated in a preclinical setting. Further research and publication of these data are necessary to fully understand the therapeutic potential and disposition of TC-N 22A.

References

Early-Stage Research on the Therapeutic Potential of TC-N 22A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-N 22A is an experimental small molecule that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] Emerging research has identified mGluR4 as a promising therapeutic target for neurological disorders, particularly Parkinson's disease.[2][3] This technical guide provides a comprehensive overview of the early-stage research on TC-N 22A and related mGluR4 PAMs, summarizing key in vitro data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Activation of mGluR4, a Group III metabotropic glutamate receptor, has been shown to modulate neurotransmission within the basal ganglia, a critical brain region for motor control that is compromised in Parkinson's disease.[2] The therapeutic strategy of using a PAM like TC-N 22A offers potential advantages over direct agonists, including a greater degree of safety and the preservation of the natural spatio-temporal patterns of endogenous glutamate signaling.[4] TC-N 22A belongs to a class of tricyclic thiazolopyrazole derivatives and has been a lead compound for the development of further derivatives.

Core Data Summary

The following table summarizes the available in vitro pharmacological data for TC-N 22A and other relevant mGluR4 PAMs for comparative analysis. It is important to note that specific data for TC-N 22A is limited in publicly available literature; therefore, data for a closely related tricyclic thiazolopyrazole derivative, often referred to as "22a" in literature, is included.

| Compound | Class | Target | Assay Type | EC50 | Emax (% of Glutamate Max) | Fold Shift | Reference |

| TC-N 22A (as derivative 22a) | Tricyclic Thiazolopyrazole | human mGluR4 | Not Specified | 9 nM | 120% | Not Specified | |

| VU001171 | Not Specified | human mGluR4 | Calcium Mobilization | 650 nM | 141% | 36-fold | |

| ML-128 | Not Specified | Not Specified | Not Specified | 240 nM | 182% | Not Specified | |

| VU0155041 | Cyclohexylcarboxamide | human mGluR4 | Calcium Mobilization | Submicromolar | Not Specified | 8-fold | |

| (-)-PHCCC | Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide | human mGluR4 | Not Specified | 4.1 µM | Not Specified | 5.5-fold |

Signaling Pathways and Mechanisms

The therapeutic effect of TC-N 22A is predicated on its ability to positively modulate the activity of the mGluR4 receptor. The following diagram illustrates the proposed signaling pathway.

References

- 1. TC-N 22A - Wikipedia [en.wikipedia.org]

- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

TC-N 22A: A Technical Guide for the Investigation of mGluR4 Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TC-N 22A, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). TC-N 22A serves as a valuable chemical probe for elucidating the physiological and pathophysiological roles of mGluR4, a promising therapeutic target for central nervous system (CNS) disorders such as Parkinson's disease.[1][2] This document details the in vitro pharmacological properties of TC-N 22A, comprehensive experimental protocols for its characterization, and the underlying signaling pathways of mGluR4. While specific in vivo pharmacokinetic and efficacy data for TC-N 22A are not publicly available, this guide provides representative methodologies for evaluating mGluR4 PAMs in preclinical models.

Introduction to TC-N 22A and mGluR4

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[3] As a member of the group III mGluRs, mGluR4 is negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gi/Go).[3][4] Its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately influencing ion channel function and neurotransmitter release. The development of selective ligands for mGluR subtypes has been challenging due to the highly conserved orthosteric binding site for glutamate. Positive allosteric modulators (PAMs), which bind to a topographically distinct site on the receptor, offer a promising strategy to achieve subtype selectivity and fine-tune receptor function.

TC-N 22A is a tricyclic thiazolopyrazole derivative that acts as a potent and selective PAM for mGluR4. Its ability to enhance the receptor's response to the endogenous ligand glutamate makes it an excellent tool for studying the therapeutic potential of mGluR4 modulation in various CNS disorders.

In Vitro Pharmacology of TC-N 22A

The in vitro activity of TC-N 22A has been characterized through various cell-based assays, demonstrating its high potency and selectivity for mGluR4.

Table 1: In Vitro Potency and Selectivity of TC-N 22A

| Parameter | Cell Line | Value | Reference |

| EC50 (mGluR4) | BHK cells expressing human mGluR4 | 9 nM | |

| Selectivity | mGlu1, 2, 3, 5, 7 | > 10 µM (EC50) |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of mGluR4 PAMs like TC-N 22A.

Cell Culture

Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR4 are commonly used.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

Intracellular Calcium Mobilization Assay

This assay is used to assess the potentiation of an orthosteric agonist's effect by a PAM in cells co-expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.

-

Cell Plating: Seed mGluR4-expressing cells in black-walled, clear-bottom 384-well plates.

-

Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Compound Addition: Add varying concentrations of TC-N 22A to the wells.

-

Agonist Stimulation: Add a sub-maximal concentration (EC20) of glutamate.

-

Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: Plot the concentration-response curve for TC-N 22A in the presence of the EC20 of glutamate to determine its EC50.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins coupled to mGluR4 upon agonist and PAM binding.

-

Membrane Preparation: Prepare cell membranes from mGluR4-expressing cells.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Reaction Mixture: Combine cell membranes, GDP, varying concentrations of TC-N 22A, a sub-maximal concentration of glutamate, and [35S]GTPγS.

-

Incubation: Incubate at 30°C.

-

Termination: Stop the reaction by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the EC50 of TC-N 22A by plotting the stimulated [35S]GTPγS binding against its concentration.

cAMP Inhibition Assay

This assay measures the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

-

Cell Treatment: Incubate mGluR4-expressing cells with varying concentrations of TC-N 22A and a sub-maximal concentration of glutamate.

-

Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Generate a concentration-response curve to determine the IC50 of TC-N 22A for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

Activation of mGluR4 by glutamate is potentiated by TC-N 22A, leading to the activation of Gi/Go proteins. The Gα subunit inhibits adenylyl cyclase, reducing cAMP production, while the Gβγ subunit can modulate the activity of various ion channels.

References

- 1. Tricyclic thiazolopyrazole derivatives as metabotropic glutamate receptor 4 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TC-N 22A - Wikipedia [en.wikipedia.org]

- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uni-regensburg.de [uni-regensburg.de]

Methodological & Application

Application Notes and Protocols for TC-N 22A in Rodent Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing TC-N 22A, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in rodent models of Parkinson's disease (PD). The protocols and data presented are based on studies of analogous mGluR4 PAMs and serve as a guide for investigating the therapeutic potential of TC-N 22A.

Introduction